Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes where fluorinated heterocycles play a role in binding affinity and selectivity .
Properties
IUPAC Name |
ethyl 4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-5-6-14(13-24)12-17-22-20(23-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJXVJVQMYSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the current understanding of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. Its structure can be broken down into key components:
- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is often associated with antimicrobial properties.
- Piperidine Moiety : This component can enhance the compound's interaction with biological targets.
- Fluorophenyl Group : The presence of fluorine often increases lipophilicity and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Studies have shown that certain oxadiazole derivatives can inhibit Mycobacterium bovis BCG effectively. Compounds with piperidine moieties demonstrated enhanced activity against both active and dormant states of the bacterium .
- Broad-Spectrum Antimicrobial Effects : Other studies have reported that compounds similar to this compound show efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Inhibition of Tumor Growth : Research has identified oxadiazole derivatives that inhibit cancer cell proliferation. For example, compounds with similar structures have shown promising results in various cancer cell lines, including those resistant to conventional therapies .
- Mechanism of Action : The anticancer effects may be attributed to the compound's ability to interfere with specific cellular pathways involved in tumor growth. Molecular docking studies reveal that these compounds can bind effectively to target proteins involved in cancer progression .
Case Studies
- Study on Antitubercular Activity :
- Anticancer Evaluation :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate against S. aureus | High against MCF7 cells |
| Ethyl 4-(3... | Structure B | High against M. bovis | Moderate against A549 cells |
| Compound C | Structure C | Low against Gram-negative strains | High against HeLa cells |
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds containing the oxadiazole moiety exhibit anticonvulsant properties. Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate has been studied for its efficacy in seizure models. For instance, studies have shown that derivatives with similar structures demonstrated significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, suggesting that this compound may also possess anticonvulsant effects .
Anticancer Potential
The oxadiazole derivatives have been reported to exhibit anticancer activity. Specifically, compounds with the 2-fluorophenyl group have shown promise in inhibiting cancer cell proliferation. Research has identified that structural modifications can enhance the cytotoxicity of these compounds against various cancer cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound). Studies on related compounds suggest that they may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Synthesis of Functional Materials
This compound) can be utilized in the synthesis of advanced materials due to its unique chemical structure. The incorporation of oxadiazole units into polymers has been explored to enhance thermal stability and optical properties . These materials have potential applications in electronics and photonics.
Photoluminescent Properties
Compounds containing oxadiazole groups are known for their photoluminescent properties. Research has demonstrated that this compound) can be incorporated into luminescent devices or sensors due to its ability to emit light upon excitation .
Case Study: Anticonvulsant Screening
In a study assessing various oxadiazole derivatives for anticonvulsant activity, this compound) was evaluated alongside other compounds. The results indicated that it exhibited a significant reduction in seizure frequency in treated subjects compared to controls .
Research Findings: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the piperidine ring significantly influenced the biological activity of oxadiazole derivatives. The presence of electron-withdrawing groups like fluorine enhanced the potency against specific targets . This insight is crucial for designing more effective derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Pharmacophore Analysis
The compound shares key structural motifs with several pharmacologically active molecules:
Table 1: Structural Comparison with Analogs
Key Observations :
- Fluorophenyl Groups : The 2-fluorophenyl substitution in the target compound is distinct from the 3- or 4-fluorophenyl groups in analogs like F13640 or risperidone derivatives. This positional difference may influence steric interactions with target receptors .
- Oxadiazole vs. Benzisoxazole : The 1,2,4-oxadiazole ring in the target compound is a bioisostere for the benzisoxazole in risperidone-related impurities. Oxadiazoles typically enhance metabolic stability compared to benzisoxazoles, which are prone to hydrolysis .
- Ester vs. Amide Linkages: The 4-oxobutanoate ester in the target compound contrasts with carboxamide or sulfonamide groups in analogs like EP 4374877 A2 derivatives. Esters may confer improved cell permeability but shorter half-lives due to esterase-mediated cleavage .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Analogs
Key Findings :
Challenges :
- Regioselectivity : Ensuring correct substitution on the oxadiazole ring.
- Purification : Separation of regioisomers or byproducts, as seen in risperidone impurity synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
